molecular formula C12H15NO2S B303378 1-Tosyl-1,2,3,6-tetrahydropyridine

1-Tosyl-1,2,3,6-tetrahydropyridine

Cat. No. B303378
M. Wt: 237.32 g/mol
InChI Key: ZMTDDBMFBZAZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tosyl-1,2,3,6-tetrahydropyridine (TTHP) is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. TTHP is a bicyclic compound that contains a pyridine and a tetrahydrofuran ring. TTHP has a tosyl group attached to the nitrogen atom of the pyridine ring, which makes it a versatile compound for synthetic purposes.

Mechanism of Action

The mechanism of action of 1-Tosyl-1,2,3,6-tetrahydropyridine is not fully understood. However, studies have shown that this compound can interact with various biological targets, including enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects. This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have anti-viral effects by inhibiting the replication of viruses such as hepatitis C virus.

Advantages and Limitations for Lab Experiments

1-Tosyl-1,2,3,6-tetrahydropyridine has several advantages as a research tool. This compound is a versatile compound that can be easily synthesized and modified for various applications. This compound is also relatively stable and can be stored for extended periods. However, this compound has some limitations as a research tool. This compound can be toxic at high concentrations, which can limit its use in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 1-Tosyl-1,2,3,6-tetrahydropyridine. One potential direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Another direction is to explore the mechanism of action of this compound and its interactions with biological targets. Additionally, further studies are needed to determine the toxicity and safety of this compound for potential clinical applications.
Conclusion:
In conclusion, this compound is a versatile compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound has been investigated for its potential as an anticancer agent, anti-inflammatory agent, and anti-viral agent. This compound has also been studied for its potential as a neurotransmitter and neuromodulator. This compound has several advantages as a research tool, including its ease of synthesis and stability. However, this compound has some limitations as a research tool, including its potential toxicity at high concentrations. There are several future directions for research on this compound, including investigating its potential as a therapeutic agent and exploring its mechanism of action.

Synthesis Methods

The synthesis of 1-Tosyl-1,2,3,6-tetrahydropyridine involves the reaction of pyridine with formaldehyde and hydrogen in the presence of a catalyst such as palladium on carbon. The reaction results in the formation of 1,2,3,6-tetrahydropyridine, which is then tosylated using tosyl chloride and a base such as triethylamine.

Scientific Research Applications

1-Tosyl-1,2,3,6-tetrahydropyridine has been extensively studied for its biological activities, including its potential as an anticancer agent, anti-inflammatory agent, and anti-viral agent. This compound has also been investigated for its potential as a neurotransmitter and neuromodulator due to its structural similarity to acetylcholine.

properties

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C12H15NO2S/c1-11-5-7-12(8-6-11)16(14,15)13-9-3-2-4-10-13/h2-3,5-8H,4,9-10H2,1H3

InChI Key

ZMTDDBMFBZAZMT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC=CC2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC=CC2

Origin of Product

United States

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